![molecular formula C18H12BNO2 B12825815 Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
Indolo[3,2,1-jk]carbazol-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolo[3,2,1-jk]carbazol-2-ylboronic acid is a boronic acid derivative with a unique indolo[3,2,1-jk]carbazole scaffold. The structure of this compound consists of a fused indole and carbazole ring system, which imparts unique electronic properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid moiety . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF) .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Indolo[3,2,1-jk]carbazol-2-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized indolo[3,2,1-jk]carbazole derivatives .
Applications De Recherche Scientifique
Indolo[3,2,1-jk]carbazol-2-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which indolo[3,2,1-jk]carbazol-2-ylboronic acid exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as protein kinases, by forming stable complexes . These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Indolo[3,2,1-jk]carbazol-2-ylboronic acid can be compared with other indolocarbazole derivatives, such as:
Indolo[2,3-a]carbazole: Known for its antitumor activity and use in drug development.
Indolo[3,2-a]carbazole: Used in the synthesis of organic materials with unique electronic properties.
Indolo[2,3-b]carbazole: Studied for its potential in biological applications, including as an inhibitor of protein kinases.
The uniqueness of this compound lies in its boronic acid functionality, which allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C18H12BNO2 |
|---|---|
Poids moléculaire |
285.1 g/mol |
Nom IUPAC |
1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaen-10-ylboronic acid |
InChI |
InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H |
Clé InChI |
OTBYINOFVGVSEA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C3C(=C1)C4=CC=CC=C4N3C5=CC=CC=C52)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


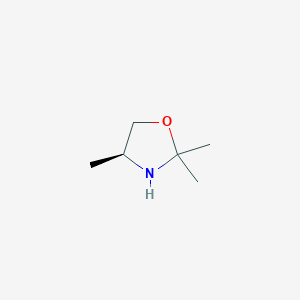
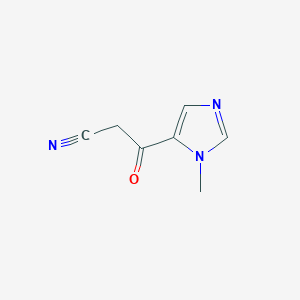
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
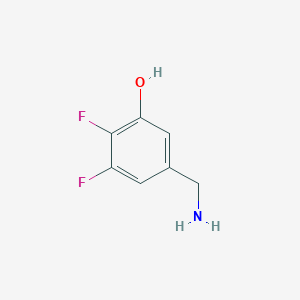
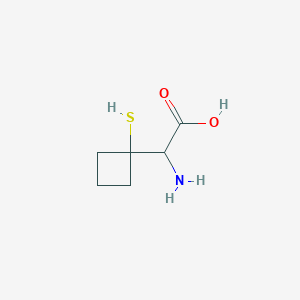

![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
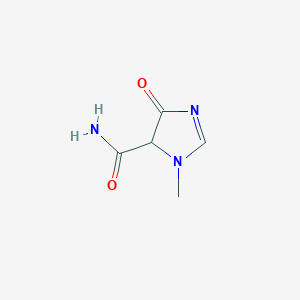
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
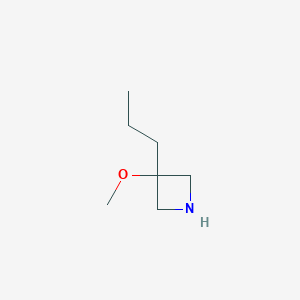
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
